molecular formula C20H21NO5 B8300075 Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

Cat. No.: B8300075
M. Wt: 355.4 g/mol
InChI Key: AFQZVOKPCWBPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate is a synthetic compound often used in peptide synthesis. It is derived from fluorenylmethyloxycarbonyl (Fmoc) chemistry, which is a popular method for protecting amino acids during peptide synthesis. This compound is known for its stability and effectiveness in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate involves the protection of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate is unique due to its specific structure, which provides stability and effectiveness in peptide synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the peptide chain makes it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate

InChI

InChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24)

InChI Key

AFQZVOKPCWBPHW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid (5 g, 14.65 mmol) in MeOH (50 mL) was added H2SO4 (0.781 mL, 14.65 mmol). The reaction mixture was stirred at reflux overnight. The resulting mixture was cooled to room temperature and the solvent removed under reduced pressure. The crude material was adsorbed onto silica and purification by chromatography using a gradient of 0-100% EtOAc in iso-hexane afforded the title compound;
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.781 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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